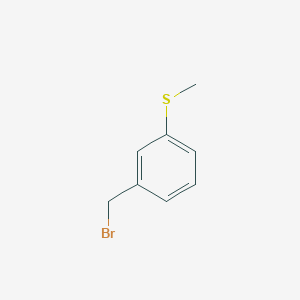

Benzene, 1-(bromomethyl)-3-(methylthio)-

概要

説明

“Benzene, 1-(bromomethyl)-3-(methylthio)-” is a chemical compound. It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The compound has been used in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . It has also been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .Molecular Structure Analysis

The molecular formula of “Benzene, 1-(bromomethyl)-3-(methylthio)-” is C8H9Br. The molecular weight is 185.064 g/mol .Chemical Reactions Analysis

“Benzene, 1-(bromomethyl)-3-(methylthio)-” has been employed in controlled radical polymerization of styrene . It has also been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Physical And Chemical Properties Analysis

“Benzene, 1-(bromomethyl)-3-(methylthio)-” is a liquid at 20°C. It has a density of 1.356 and a boiling point of 200°C. It has a flash point of 81°C (177°F) and a refractive index of 1.56 . It is soluble in alcohol, ether, and benzene .科学的研究の応用

Supramolecular Chemistry Applications

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been explored for their self-assembly and supramolecular behavior. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding, offering potential applications in nanotechnology, polymer processing, and biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Biotechnology Advances

Research on 1-methylcyclopropene (1-MCP), though not a direct benzene derivative, demonstrates the utility of organic compounds in enhancing the postharvest quality of fruits and vegetables. This highlights the broader potential of benzene derivatives in agricultural biotechnology (Watkins, 2006).

Environmental Science and Bioremediation

The presence and effects of monoaromatic pollutants like benzene in groundwater have been addressed, showcasing the need for and applications of bioremediation techniques. This suggests the importance of research into benzene derivatives for environmental cleanup efforts (Farhadian, Vachelard, Duchez, & Larroche, 2008).

Medicinal Chemistry and Health Implications

Benzene and its derivatives have been studied for their biological activities, including antimicrobial properties. For instance, p-Cymene, a monoterpene found in various plants, demonstrates a range of biological activities potentially relevant to benzene derivatives (Marchese et al., 2017).

Safety and Hazards

作用機序

Target of Action

Benzene, 1-(bromomethyl)-3-(methylthio)-, like other benzene derivatives, primarily targets the hematopoietic system, which is responsible for the production of blood cells . This system plays a crucial role in maintaining the body’s immune response and oxygen transport.

Mode of Action

It is known that benzene and its derivatives can cause cellular damage by forming reactive metabolites that bind to cellular macromolecules, leading to cellular dysfunction .

Biochemical Pathways

Benzene and its derivatives are known to interfere with the normal functioning of the hematopoietic system, potentially leading to disorders such as leukemia .

Pharmacokinetics

Benzene is known to be highly volatile and is primarily absorbed through inhalation . Its distribution, metabolism, and excretion in the body would be expected to follow similar patterns.

Result of Action

Exposure to Benzene, 1-(bromomethyl)-3-(methylthio)- can lead to a range of acute and long-term adverse health effects. These include hematological effects such as anemia and leukopenia, and an increased risk of developing blood cancers such as leukemia .

Action Environment

The action of Benzene, 1-(bromomethyl)-3-(methylthio)- can be influenced by various environmental factors. For instance, its volatility means that it can easily become airborne, increasing the risk of inhalation exposure. Furthermore, its presence in various consumer and industrial products can lead to widespread environmental contamination .

特性

IUPAC Name |

1-(bromomethyl)-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQGNTFIGUJDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-(methylsulfanyl)benzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

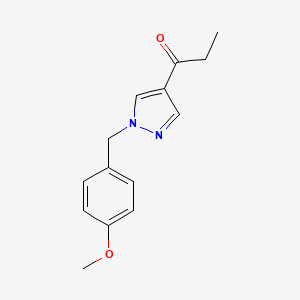

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)

![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)

![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)

![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1445376.png)